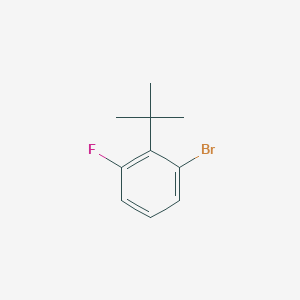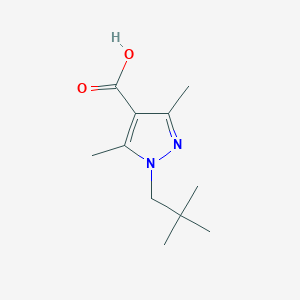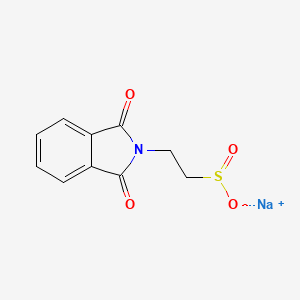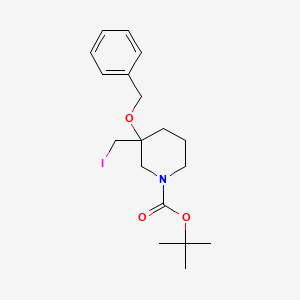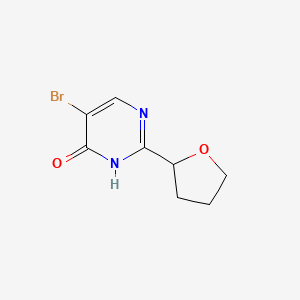![molecular formula C11H23NO B13288245 4-[(3-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13288245.png)
4-[(3-Methylcyclohexyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methylcyclohexyl)amino]butan-2-ol is an organic compound with the molecular formula C₁₁H₂₃NO. It is a secondary amine and alcohol, characterized by the presence of a cyclohexyl group substituted with a methyl group and an amino group attached to a butanol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylcyclohexyl)amino]butan-2-ol typically involves the reaction of 3-methylcyclohexylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylcyclohexyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[(3-Methylcyclohexyl)amino]butan-2-one or 4-[(3-Methylcyclohexyl)amino]butanoic acid.
Reduction: Formation of 4-[(3-Methylcyclohexyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[(3-Methylcyclohexyl)amino]butan-2-ol is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(Cyclohexyl)amino]butan-2-ol: Lacks the methyl group on the cyclohexyl ring.
4-[(3-Methylcyclohexyl)amino]pentan-2-ol: Has an additional carbon in the backbone.
4-[(3-Methylcyclohexyl)amino]butan-1-ol: The hydroxyl group is on the first carbon instead of the second.
Uniqueness
4-[(3-Methylcyclohexyl)amino]butan-2-ol is unique due to the specific positioning of the methyl group on the cyclohexyl ring and the hydroxyl group on the second carbon of the butanol backbone. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-[(3-methylcyclohexyl)amino]butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-4-3-5-11(8-9)12-7-6-10(2)13/h9-13H,3-8H2,1-2H3 |
InChI Key |
VMMSBPHCYZPVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol](/img/structure/B13288170.png)
amine](/img/structure/B13288173.png)
![1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene](/img/structure/B13288179.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)
amine](/img/structure/B13288182.png)
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol](/img/structure/B13288187.png)
![4-{[(2,6-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13288193.png)
![3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288197.png)
